Cas no 383-56-2 (1,1,1-Trifluoropentan-2-one)

1,1,1-Trifluoropentan-2-one is a fluorinated ketone with the molecular formula C₅H₇F₃O. This compound is characterized by its trifluoromethyl group, which enhances its reactivity and stability in synthetic applications. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of fluorine atoms imparts unique electronic and steric properties, making it valuable for introducing trifluoromethyl groups into target molecules. Its relatively low boiling point and moderate solubility in common organic solvents facilitate handling in laboratory and industrial settings. The compound’s structural features also contribute to its utility in fluorination reactions and as a building block for more complex fluorinated derivatives.
1,1,1-Trifluoropentan-2-one structure
1,1,1-Trifluoropentan-2-one structure
商品名:1,1,1-Trifluoropentan-2-one
CAS番号:383-56-2
MF:C5H7OF3
メガワット:140.10368
CID:322703
PubChem ID:238397

1,1,1-Trifluoropentan-2-one 化学的及び物理的性質

名前と識別子

    • 1,1,1-Trifluoropentan-2-one
    • 2-Pentanone,1,1,1-trifluoro-
    • 1,1,1-Trifluor-2-pentanon
    • 1,1,1-trifluoro-2-pentanone
    • 1,1,1-Trifluoro-pentan-2-one
    • 1,1,1-Trifluor-pentan-2-on
    • 1,1,1-Trifluor-pentanon-2
    • AC1L60W8
    • AC1Q4I4K
    • CTK4H9820
    • NSC42734
    • Trifluormethyl-propyl-keton
    • NSC 42734
    • 383-56-2
    • AS-49967
    • EN300-175683
    • AMY6876
    • NOKZRKZHFDRIOJ-UHFFFAOYSA-N
    • NSC-42734
    • NSIBNTCUIYNAHG-UHFFFAOYSA-N
    • DTXSID80285752
    • SCHEMBL810081
    • AKOS012259359
    • O10330
    • MDL: MFCD08275466
    • インチ: InChI=1S/C5H7F3O/c1-2-3-4(9)5(6,7)8/h2-3H2,1H3
    • InChIKey: NOKZRKZHFDRIOJ-UHFFFAOYSA-N
    • ほほえんだ: CCCC(=O)C(F)(F)F

計算された属性

  • せいみつぶんしりょう: 140.04491
  • どういたいしつりょう: 140.045
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 9
  • 回転可能化学結合数: 3
  • 複雑さ: 105
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 140.10
  • トポロジー分子極性表面積: 17.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

  • 密度みつど: 1.124
  • ゆうかいてん: 68 ºC
  • ふってん: 90 ºC
  • フラッシュポイント: 12.5±17.4 ºC,
  • 屈折率: 1.3485 (589.3 nm 19 ºC)
  • ようかいど: 微溶性(9.4 g/l)(25ºC)、
  • PSA: 17.07
  • LogP: 1.91790

1,1,1-Trifluoropentan-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-175683-0.1g
1,1,1-trifluoropentan-2-one
383-56-2 95%
0.1g
$337.0 2023-09-20
Enamine
EN300-175683-0.5g
1,1,1-trifluoropentan-2-one
383-56-2 95%
0.5g
$758.0 2023-09-20
Enamine
EN300-175683-1.0g
1,1,1-trifluoropentan-2-one
383-56-2 95%
1g
$0.0 2023-06-05
Enamine
EN300-175683-0.05g
1,1,1-trifluoropentan-2-one
383-56-2 95%
0.05g
$226.0 2023-09-20
Enamine
EN300-175683-5g
1,1,1-trifluoropentan-2-one
383-56-2 95%
5g
$2816.0 2023-09-20
1PlusChem
1P007AI0-1g
2-Pentanone,1,1,1-trifluoro-
383-56-2 95%
1g
$1256.00 2025-02-21
Aaron
AR007AQC-500mg
2-Pentanone,1,1,1-trifluoro-
383-56-2 95%
500mg
$1068.00 2025-01-23
Aaron
AR007AQC-50mg
2-Pentanone,1,1,1-trifluoro-
383-56-2 95%
50mg
$336.00 2025-01-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1380001-250mg
1,1,1-Trifluoropentan-2-one
383-56-2
250mg
¥10964.00 2024-05-16
1PlusChem
1P007AI0-50mg
2-Pentanone,1,1,1-trifluoro-
383-56-2 95%
50mg
$326.00 2025-02-21

1,1,1-Trifluoropentan-2-one 関連文献

1,1,1-Trifluoropentan-2-oneに関する追加情報

1,1,1-Trifluoropentan-2-one: A Comprehensive Overview

1,1,1-Trifluoropentan-2-one, also known by its CAS registry number 383-56-2, is a fluorinated ketone compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. This molecule, characterized by the presence of three fluorine atoms attached to the first carbon of a pentan-2-one backbone, exhibits distinct physicochemical characteristics that make it valuable in research and industrial settings.

Fluorinated compounds have long been recognized for their ability to impart remarkable stability and reactivity to molecules. The trifluoromethyl group (-CF3) in 1,1,1-Trifluoropentan-2-one contributes to its high chemical inertness and thermal stability, properties that are highly sought after in pharmaceuticals, agrochemicals, and materials science. Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of keto-containing drugs with enhanced bioavailability and pharmacokinetics.

The molecular structure of 1,1,1-Trifluoropentan-2-one comprises a pentane backbone where the second carbon is carbonyl-functionalized, forming a ketone group. The trifluoromethyl substituents at the first carbon not only enhance the molecule's stability but also influence its solubility and lipophilicity. These properties are crucial in determining the pharmacokinetics of drugs, including absorption, distribution, metabolism, and excretion (ADME) profiles.

Recent advancements in medicinal chemistry have demonstrated the utility of fluorinated ketones in designing potent and selective kinase inhibitors. For instance, the use of trifluoromethyl groups in drug molecules has been shown to increase their resistance to hydrolytic cleavage, thereby improving their metabolic stability. This attribute is particularly valuable in the development of small-molecule drugs targeting enzymes involved in disease pathways.

Beyond its role in pharmaceuticals, 1,1,1-Trifluoropentan-2-one has also found applications in materials science. Its unique electronic and steric properties make it a suitable candidate for the synthesis of advanced materials, such as fluorinated polymers and surfactants. The compound's ability to form stable emulsions and its low surface tension have made it a subject of interest in formulations for cosmetics and personal care products.

Research into the environmental impact of fluorinated compounds has also gained momentum. While the persistence and bioaccumulation of some fluorinated chemicals have raised concerns, 1,1,1-Trifluoropentan-2-one appears to exhibit favorable environmental profiles due to its rapid degradation under certain conditions. This makes it a more sustainable choice compared to some other fluorinated compounds.

In summary, 1,1,1-Trifluoropentan-2-one (CAS NO 383-56-2) is a versatile compound with a wide range of applications in pharmaceuticals, materials science, and beyond. Its unique combination of physicochemical properties makes it an invaluable tool for researchers seeking to develop innovative solutions in these fields.

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